

Technical Guide: Spectroscopic Characterization of 3-Amino-4-chlorobenzamide

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Compound of Interest

Compound Name: 3-Amino-4-chlorobenzamide

CAS No.: 19694-10-1

Cat. No.: B010115

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Compound: **3-Amino-4-chlorobenzamide** CAS Registry Number: 19694-10-1 Molecular Formula: C

H

CIN

O Molecular Weight: 170.59 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Core Directive & Analytical Strategy

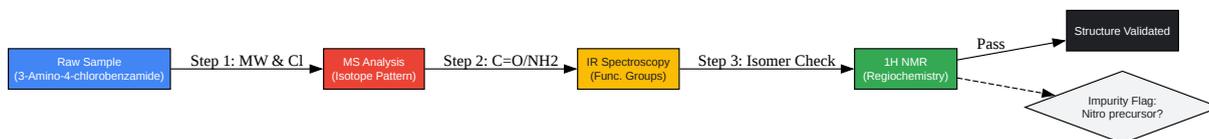
As a critical intermediate in the synthesis of poly-pharmacological agents (including kinase inhibitors), the purity and structural integrity of **3-Amino-4-chlorobenzamide** are paramount. This guide moves beyond simple data listing to provide a causal analysis of the spectral features.

The analytical strategy relies on a "Triangulation Protocol":

- Mass Spectrometry (MS): Confirms molecular weight and halogen pattern.[\[5\]](#)
- Infrared Spectroscopy (IR): Validates functional group integrity (Amide vs. Acid vs. Nitrile).[\[5\]](#)
- Nuclear Magnetic Resonance (
H NMR): Maps the substitution pattern and electronic environment of the benzene core.[\[5\]](#)

Analytical Workflow Diagram

The following diagram outlines the logical flow for validating this compound, distinguishing it from common synthetic impurities like 3-nitro-4-chlorobenzamide.



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Figure 1: Step-wise analytical workflow for structural validation.

Mass Spectrometry (MS) Data & Fragmentation Logic

Mass spectrometry provides the first line of evidence due to the distinct isotopic signature of chlorine.^[5]

Key Diagnostic Features^{[6][7][8][9]}

- Parent Ion (): The molecule will exhibit a characteristic 3:1 intensity ratio for the and peaks due to the natural abundance of Cl (75.77%) and Cl (24.23%).^[5]
- Base Peak: Typically corresponds to the stable benzoyl cation formed after the loss of the amide group.^[5]

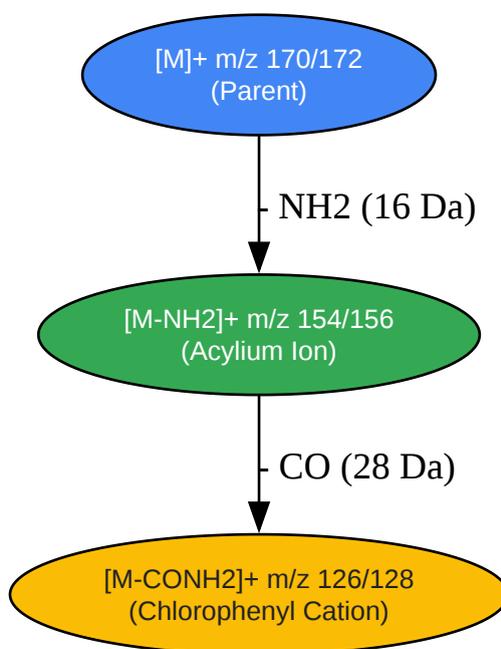
Ion Identity	m/z (CI)	m/z (CI)	Relative Intensity	Fragmentation Mechanism
Molecular Ion [M] ⁺	170.0	172.0	100% / 33%	Intact radical cation.
[M – NH] ⁺	154.0	156.0	High	-cleavage of amide group (Acylium ion formation).[5]
[M – CONH] ⁺	126.0	128.0	Medium	Loss of entire amide moiety.[5]
[M – Cl] ⁺	135.0	-	Low	Homolytic cleavage of C-Cl bond.[5]

Fragmentation Pathway Logic

The stability of the aromatic ring dominates the fragmentation.[5] The primary pathway involves the loss of the amide nitrogen as NH

or NH

, followed by the expulsion of CO to form the substituted phenyl cation.[5]



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Figure 2: Primary fragmentation pathway observed in EI-MS.

Infrared Spectroscopy (IR)

IR is critical for confirming the reduction of the nitro precursor (if synthesized from 3-nitro-4-chlorobenzamide) to the amino group.

Diagnostic Bands

The spectrum is dominated by the interplay between the primary amide (-CONH

) and the primary amine (-NH

).^[5]

Frequency (cm)	Assignment	Mode	Structural Insight
3350 – 3450	N-H Stretch	Asymmetric	Overlap of Amine and Amide NH stretches.
3150 – 3250	N-H Stretch	Symmetric	Distinct doublets often visible in high-res scans.
1650 – 1690	C=O Stretch	Amide I	Strong, sharp band.[5] Key diagnostic for amide.
1600 – 1640	N-H Bend	Amide II	Scissoring vibration of NH
1580 – 1600	C=C Stretch	Aromatic	Skeletal ring vibrations.
~750	C-Cl Stretch	Stretch	Characteristic halogen fingerprint.[5]

Application Note: If a strong band is observed at 1350 cm

and 1530 cm

, the sample is contaminated with the nitro precursor (NO

symmetric/asymmetric stretch).

Nuclear Magnetic Resonance (¹H NMR)

This is the definitive method for structural proof.[5] The 1,3,4-trisubstitution pattern creates a specific splitting pattern (AMX or ABC system) depending on the solvent and field strength.[5]

Solvent: DMSO-d

(Recommended for solubility and separation of amide protons).[5] Frequency: 400 MHz or higher recommended.

Chemical Shift Assignments (ppm)[10]

Proton	Shift ()	Multiplicity	Coupling (Hz)	Electronic Justification
Amide NH	7.8 – 8.0	Broad Singlet	-	Hydrogen bonded; deshielded by C=O anisotropy.
H2	7.35	Doublet (d)		Most Upfield Aromatic. Ortho to electron-donating -NH . Meta to Cl.
H6	7.25	dd	,	Ortho to Amide (deshielding), but Para to -NH (shielding).
H5	7.15	Doublet (d)		Ortho to Cl. Shielded by meta -NH effect.[5]
Amide NH	7.1 – 7.3	Broad Singlet	-	Second amide proton (often distinct in DMSO).[5]
Amino NH	5.4 – 5.6	Broad Singlet	-	Exchangeable.[5] Upfield due to electron density on N.

Interpretation Logic[5][11]

- The "H2" Diagnostic: The proton at position 2 is "sandwiched" between the amide and the amine.[5] While the amide is electron-withdrawing (deshielding), the amine is a powerful electron donor (shielding).[5] The amine's ortho-shielding effect typically dominates, shifting H2 upfield relative to unsubstituted benzamide.[5]
- Coupling Constants:
 - Hz: Represents the ortho coupling between H5 and H6.[5]
 - Hz: Represents the meta coupling between H2 and H6.[5]
 - Note: H2 and H5 are para to each other; para coupling is usually negligible (< 1 Hz) and not observed.[5]

Experimental Protocols

Protocol A: Sample Preparation for NMR

- Mass: Weigh 5–10 mg of **3-Amino-4-chlorobenzamide**.
- Solvent: Dissolve in 0.6 mL of DMSO-d
(99.8% D). Note: CDCl
is not recommended due to poor solubility and broadening of amide peaks.
- Tube: Transfer to a clean, dry 5 mm NMR tube.
- Acquisition: Run 16–32 scans with a 1-second relaxation delay.

Protocol B: Melting Point Determination (Purity Check)

A sharp melting point is a quick indicator of purity and crystallinity.[5]

- Expected Range: 159.5 – 168.5 °C [1],[5][6]
- Method: Capillary method, ramp rate 1 °C/min near the melting point.

- Deviation: A depressed melting point (< 158 °C) usually indicates retained solvent or incomplete reduction of the nitro intermediate.[5]

References

- Thermo Scientific Chemicals.[5][6] **3-Amino-4-chlorobenzamide**, 97% Product Specifications. Retrieved from .[5]
- PubChem.[2][5] Compound Summary for CID 88200: **3-Amino-4-chlorobenzamide**. National Library of Medicine.[5] Retrieved from .[5]
- NIST Mass Spectrometry Data Center.[5] Fragmentation patterns of substituted benzamides. Retrieved from .[5]

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Sources

- 1. tianfu.nt-rt.ru [tianfu.nt-rt.ru]
- 2. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-4-chlorobenzamide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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